4-(Allyloxy)-3-methoxybenzaldehyde
Overview
Description
O-allylvanillin: is a derivative of vanillin, a compound widely known for its use as a flavoring agent. O-allylvanillin is characterized by the presence of an allyl group attached to the oxygen atom of the vanillin molecule. This compound has garnered interest due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Claisen-Schmidt Condensation: O-allylvanillin can be synthesized through the Claisen-Schmidt condensation reaction.
Allylation of Vanillin: Another method involves the allylation of vanillin using allyl halides in the presence of a base.
Industrial Production Methods: : Industrial production of O-allylvanillin typically involves the allylation of vanillin using allyl halides. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: O-allylvanillin can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of O-allylvanillin can lead to the formation of reduced derivatives.
Substitution: The allyl group in O-allylvanillin can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes and carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: : O-allylvanillin is used as a precursor in the synthesis of various chalcone derivatives, which have shown potential anticancer activity .
Biology: : In biological research, O-allylvanillin has been studied for its cytotoxic effects on cancer cell lines, including THP-1, HL60, Hep-G2, and MCF-7 .
Medicine: : O-allylvanillin’s anticancer properties make it a candidate for further research in cancer therapy. It has shown inhibitory effects on the growth of various cancer cells .
Industry: : In the industrial sector, O-allylvanillin is used in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
O-allylvanillin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by interfering with cell proliferation and inducing apoptosis. The exact mechanism involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Vanillin: The parent compound of O-allylvanillin, known for its flavoring properties.
O-allylchalcone: A derivative of O-allylvanillin with potential anticancer activity.
Ethyl ferulate: Another bio-based phenol that can be synthesized using similar methods.
Uniqueness: : O-allylvanillin is unique due to its allyl group, which imparts distinct chemical properties and biological activities. Its potential anticancer properties make it a compound of interest in medicinal chemistry .
Biological Activity
4-(Allyloxy)-3-methoxybenzaldehyde, a compound with the chemical formula CHO, has garnered attention in recent years due to its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
This compound can be synthesized through various methods, including Claisen-Schmidt condensation reactions. Its structure features an allyloxy group and a methoxy group, contributing to its unique reactivity profile. The compound is noted for its dual functionality as both a flavoring agent and a biologically active compound, making it a subject of interest in medicinal chemistry and organic synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against various pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Level | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | Moderate to High | |
Escherichia coli | Moderate | |
Candida albicans | Moderate |
The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as a therapeutic agent in treating bacterial infections. Additionally, it has demonstrated antifungal activity against Candida species, suggesting its broad-spectrum antimicrobial potential .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that the compound may inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
Mechanisms of Action:
- Inhibition of Cell Proliferation: The compound interferes with key signaling pathways essential for cancer cell survival.
- Induction of Apoptosis: It triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 25 | |
HeLa (Cervical Cancer) | 30 | |
A549 (Lung Cancer) | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy against various cancer types. These findings warrant further investigation into its use as a chemotherapeutic agent.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antibacterial activity against MRSA strains, suggesting modifications could enhance efficacy further .
- Anticancer Research: Another study focused on the compound's ability to induce apoptosis in MCF-7 cells, revealing that it activates caspase pathways critical for programmed cell death. This research highlights its potential as an adjunct therapy in breast cancer treatment .
Properties
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCHURQYFMBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366362 | |
Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-95-1 | |
Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(allyloxy)-3-methoxybenzaldehyde in the synthesis of the studied calix[4]resorcinarene derivative, and what structural information supports its identification?
A1: this compound (compound 2 in the study) serves as a crucial building block in the synthesis of C-4-allyloxy-3-methoxyphenylcalix[4]resorcinarene (compound 3). It reacts with resorcinol in the presence of hydrochloric acid to form the final calixarene structure []. The successful synthesis of compound 2 was confirmed through various spectroscopic techniques. The Fourier-transform infrared spectroscopy (FTIR) analysis showed characteristic peaks corresponding to specific functional groups, including hydroxyl (-OH), aromatic and aliphatic C-H bonds, and ether (C-O-C) bonds. Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy provided detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. Additionally, mass spectrometry (MS) analysis confirmed the molecular weight of the synthesized compound [].
Q2: Does the research discuss the anticancer activity of this compound itself, or is its significance solely tied to being a precursor molecule?
A2: The research primarily focuses on the anticancer activity of the final synthesized product, C-4-allyloxy-3-methoxyphenylcalix[4]resorcinarene []. While this compound is a crucial precursor in this synthesis, the study doesn't delve into its independent anticancer properties. Further research would be needed to determine if this compound possesses any inherent anticancer activity.
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